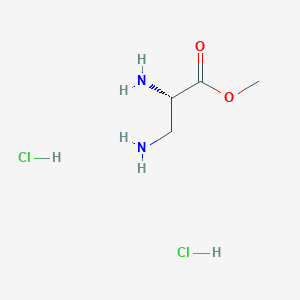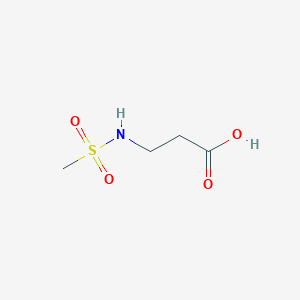
N-(methylsulfonyl)-beta-alanine
Übersicht
Beschreibung
“N-(methylsulfonyl)-beta-alanine” is likely a compound that contains a beta-alanine moiety and a methylsulfonyl group . Beta-alanine is a naturally occurring beta amino acid, which is an amino acid in which the amino group is at the beta-position from the carboxylate group . The methylsulfonyl group is a sulfur-containing group that is often found in various organic compounds .
Synthesis Analysis
While specific synthesis methods for “N-(methylsulfonyl)-beta-alanine” were not found, similar compounds, such as methylsulfonyl indole-benzimidazoles, have been synthesized by substituting the positions of benzimidazole and indole groups .Molecular Structure Analysis
The molecular structure of “N-(methylsulfonyl)-beta-alanine” would likely include a beta-alanine moiety and a methylsulfonyl group . The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
Methanesulfonyl chloride, a compound containing a methylsulfonyl group, is known to be highly reactive and is used to synthesize methanesulfonates by reacting with alcohols in the presence of a non-nucleophilic base .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(methylsulfonyl)-beta-alanine” would depend on its exact molecular structure. For example, methanesulfonyl chloride, a compound containing a methylsulfonyl group, appears as a colorless or pale-yellow liquid at room temperature and has a powerful and unpleasant odor .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
N-(methylsulfonyl)-beta-alanine has been found to have antibacterial activity. In a study, derivatives of this compound were synthesized and investigated for their antibacterial activity . These molecules displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Biomaterial Applications
Sulfonated molecules, such as 3-methanesulfonamidopropanoic acid, have found applications in the field of biomaterials . The process of sulfonation enhances the properties of biomaterials . This compound has been used in the creation of hydrogels, scaffolds, and nanoparticles . It has also been found to impact cellular responses, including adhesion, proliferation, and differentiation .
Drug Delivery
The sulfonated nature of 3-methanesulfonamidopropanoic acid makes it a potential candidate for drug delivery systems . The sulfonate group can enhance the solubility of drugs, making it easier for them to be delivered to the target site .
Tissue Engineering
In the field of tissue engineering, 3-methanesulfonamidopropanoic acid can be used to create scaffolds that provide a supportive environment for the growth of new tissues . The sulfonate group can enhance the biocompatibility of these scaffolds .
Regenerative Medicine
3-methanesulfonamidopropanoic acid can also play a role in regenerative medicine . Its ability to impact cellular responses can be harnessed to promote the regeneration of damaged tissues .
Propionic Acid Production
Although not directly related to N-(methylsulfonyl)-beta-alanine, it’s worth noting that similar sulfonated compounds have been used in the production of propionic acid . This opens up potential avenues for the use of N-(methylsulfonyl)-beta-alanine in similar applications.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
- Role : MSM may modulate inflammation, oxidative stress, and other processes at the subcellular level .
- Resulting Changes : By interacting with cellular components, MSM could impact cellular signaling pathways and gene expression .
- Affected Pathways : MSM has been studied for its effects on nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) transcriptional activity. It impedes NF-κB translocation into the nucleus and prevents degradation of the NF-κB inhibitor .
- ADME Properties :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Eigenschaften
IUPAC Name |
3-(methanesulfonamido)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO4S/c1-10(8,9)5-3-2-4(6)7/h5H,2-3H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQSOJVZBSHWEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424694 | |
| Record name | N-(methylsulfonyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(methylsulfonyl)-beta-alanine | |
CAS RN |
105611-92-5 | |
| Record name | N-(methylsulfonyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


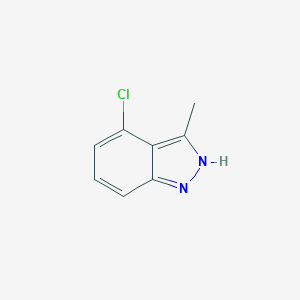

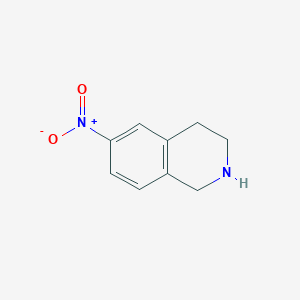
![6-(Bromomethyl)benzo[d]oxazole](/img/structure/B175791.png)
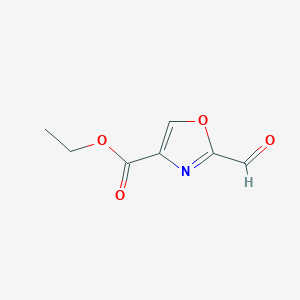

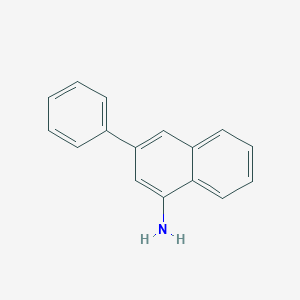

![1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL](/img/structure/B175813.png)

